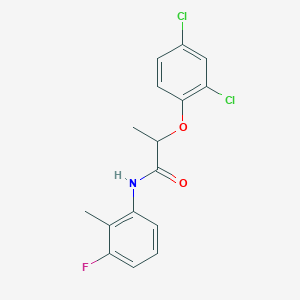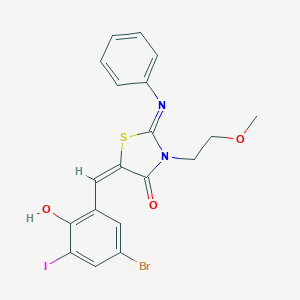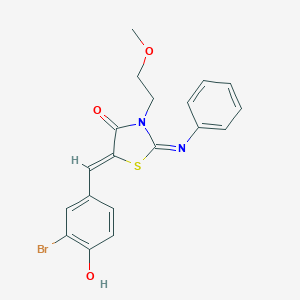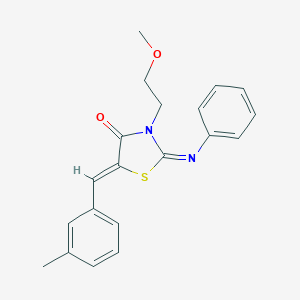
2-(2,4-dichlorophenoxy)-N-(3-fluoro-2-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(3-fluoro-2-methylphenyl)propanamide, commonly known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amide compounds and is structurally similar to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).
作用機序
The mechanism of action of DFP-10825 is not fully understood. However, it has been proposed that it exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and their inhibition can lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects. In a study by Wu et al. (2020), DFP-10825 was found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in a mouse model of acute lung injury. In another study by Wang et al. (2021), DFP-10825 was shown to induce apoptosis and cell cycle arrest in breast cancer cells.
実験室実験の利点と制限
DFP-10825 has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising therapeutic effects in various scientific research studies. However, there are also limitations to its use in lab experiments. DFP-10825 is not yet approved for clinical use, and its safety and efficacy in humans are not fully understood. Furthermore, the mechanism of action of DFP-10825 is not fully elucidated, and more research is needed to understand its therapeutic potential fully.
将来の方向性
DFP-10825 has shown potential for various therapeutic applications, and there are several future directions for research. One direction is to investigate its efficacy in other types of cancer. Another direction is to study its potential for treating other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, more research is needed to understand the mechanism of action of DFP-10825 fully and to identify potential drug targets for its therapeutic effects.
Conclusion:
In conclusion, DFP-10825 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has shown promising anti-inflammatory, analgesic, and anti-cancer effects in various studies. However, more research is needed to understand its mechanism of action fully and to identify potential drug targets for its therapeutic effects. DFP-10825 has several advantages for lab experiments, but its safety and efficacy in humans are not yet fully understood.
合成法
The synthesis of DFP-10825 involves the reaction between 2,4-dichlorophenoxyacetic acid and 3-fluoro-2-methylaniline in the presence of N,N-dimethylformamide and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride. The reaction yields DFP-10825 as a white solid with a melting point of 136-138°C.
科学的研究の応用
DFP-10825 has shown potential therapeutic applications in various scientific research studies. It has been investigated for its anti-inflammatory, analgesic, and anti-cancer properties. In a study conducted by Wang et al. (2021), DFP-10825 was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. In another study by Wu et al. (2020), DFP-10825 was shown to have anti-inflammatory and analgesic effects in a mouse model of acute lung injury.
特性
分子式 |
C16H14Cl2FNO2 |
|---|---|
分子量 |
342.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(3-fluoro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C16H14Cl2FNO2/c1-9-13(19)4-3-5-14(9)20-16(21)10(2)22-15-7-6-11(17)8-12(15)18/h3-8,10H,1-2H3,(H,20,21) |
InChIキー |
OFGVUGPAMUIZSE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1F)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC1=C(C=CC=C1F)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B306601.png)

![(5E)-1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306603.png)

![2-{2-ethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B306607.png)
![(2Z,5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306608.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B306609.png)

![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)

![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306617.png)
![(2Z,5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306618.png)
![2-{5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306619.png)